molecular formula C4H9N B122466 Pyrrolidine CAS No. 123-75-1

Pyrrolidine

Cat. No.: B122466
CAS No.: 123-75-1
M. Wt: 71.12 g/mol
InChI Key: RWRDLPDLKQPQOW-UHFFFAOYSA-N
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Description

Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH₂)₄NH. It is a cyclic secondary amine and is classified as a saturated heterocycle. This compound is a colorless liquid that is miscible with water and most organic solvents. It has a characteristic odor described as "ammoniacal, fishy, shellfish-like" . This compound is significant in various fields due to its unique chemical properties and versatility.

Mechanism of Action

Target of Action

Pyrrolidine, a five-membered nitrogen-containing ring, is a key component in many biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of various diseases . The primary targets of this compound-based compounds vary depending on the specific derivative and its biological activity .

Mode of Action

The mode of action of this compound-based compounds is largely dependent on their specific structure and the biological targets they interact with . For instance, some this compound alkaloids have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Biochemical Pathways

This compound and its derivatives can affect various biochemical pathways. For instance, bacteria can degrade nicotine via the pyridine and this compound pathways . In these pathways, some metabolites are hydroxylated in the pyridine ring or modified in the side chain with active groups, which can be used as precursors for the synthesis of some important compounds in the pharmaceutical and agricultural industries .

Pharmacokinetics

The pharmacokinetics of this compound-based compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and therapeutic efficacy. Specific adme properties can vary widely among different this compound derivatives .

Result of Action

The results of this compound’s action are diverse and depend on the specific compound and its biological targets. For example, some this compound alkaloids have been shown to exert toxic effects on animal organs, with certain alkaloids known to cause renal injuries and neurotoxicity in experimental animals .

Safety and Hazards

Pyrrolidine is highly flammable, harmful, corrosive, and a possible mutagen . It causes serious eye damage . Containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back .

Future Directions

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . This work can guide medicinal chemists to the best approach in the design of new this compound compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

Pyrrolidine-functionalized nucleosides have been synthesized and tested for their antiviral and anticancer activity . These nucleosides can inhibit cellular enzymes involved in nucleotide biosynthesis, block the growth of cancer cells by interfering with DNA replication, and limit viral infection by inhibiting HIV reverse transcriptase .

Cellular Effects

The clinical efficacy of this compound and its derivatives is dependent on their ability to enter cells, to be bioactivated to nucleoside triphosphates, and to inhibit DNA polymerases, eliciting premature chain termination . They can also interfere with cellular metabolism and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It can inhibit DNA polymerases and cause premature chain termination .

Temporal Effects in Laboratory Settings

The effects of this compound and its derivatives can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form pyrrolidone derivatives. It also participates in nucleophilic addition reactions by forming enamines, which are intermediates in the Stork enamine alkylation .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrrolidone derivatives, N-alkylpyrrolidines, and various substituted pyrrolidines .

Properties

IUPAC Name

pyrrolidine
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InChI

InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2
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InChI Key

RWRDLPDLKQPQOW-UHFFFAOYSA-N
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Canonical SMILES

C1CCNC1
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Molecular Formula

C4H9N
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Related CAS

89014-29-9, 25150-61-2 (hydrochloride)
Record name Pyrrolidine, homopolymer
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DSSTOX Substance ID

DTXSID3059559
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Molecular Weight

71.12 g/mol
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Physical Description

Pyrrolidine appears as a colorless to pale yellow liquid with an ammonia-like odor. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless to yellow liquid with ammonia-like odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colourless liquid; Penetrating amine-type aroma
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Boiling Point

86.56 °C, 87.00 to 88.00 °C. @ 760.00 mm Hg, 89 °C
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Flash Point

37 °F (NFPA, 2010), 37 °F, 37 °F (3 °C) (CLOSED CUP), 3 °C
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Solubility

Soluble in ethanol, ethyl ether; slightly soluble in benzene, chloroform, In water, 1.0X10+6 mg/L (miscible) at 20 °C, 1.00E+06 mg/L @ 20 °C (exp), Solubility in water: miscible, Soluble in water, fats, Soluble (in ethanol)
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Density

0.8520 at 22.5 °C/4 °C, Relative density (water = 1): 0.85, 0.847-0.853
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Vapor Density

2.45 (Air = 1), Relative vapor density (air = 1): 2.45
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Vapor Pressure

62.7 [mmHg], 62.7 mm Hg at 25 °C, Vapor pressure, kPa at 39 °C: 1.8
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Color/Form

Colorless to pale yellow liq

CAS No.

123-75-1
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Melting Point

-57.79 °C, -63 °C
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

(S)-1,2,3,5,6,7,8,8a-octahydroindolizin-5,7-dione (117 mg (0.76 mmol), prepared as described in 3)) was dissolved in ethanol (1.2 ml). To the solution was added pyrrolidine (128 μl, 1.53 mmol), and the resulting mixture was allowed to stand at room temperature for 5 minutes. At the end of this time, the reaction mixture was concentrated by distillation under reduced pressure to remove solvents and any excess of pyrrolidine, to give the title compound (160 mg) as a light yellow powder (yield quantitative).
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
128 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 7a (9.47 g, 29.7 mmol, 1 equiv) in anhydrous THF at −78° C. under N2 was added a 1 M solution of LiHMDS in THF (33 mmol, 33 mL, 1.1 equiv) followed by cis-1-bromo-2-pentene (4.21 mL, 35.6 mmol, 1.2 equiv), afforded a mixture of diastereomers of the lactam 7b (R9′=2-pentene) (43.2%) after silica gel purification. The lactam 7b (3.96 g, 10.22 mmol) was reduced to the pyrrolidine 7c (R9′=2-pentene) by the two-step sequence involving superhydride® reduction of the lactam to the hemiaminal, at −78° C. in anhydrous THF, and the subsequent reduction of the hemiaminal with Et3SiH/BF3OEt2 in anhydrous DCM at −78° C., affording 7c (R9′=2-pentene) (71%) after silica gel purification. The pyrrolidine 7c (2.71 g, 7.26 mmol) and 10% palladium on carbon (560 mg) in anhydrous methanol (30 mL) was subjected to Parr hydrogenolysis at 50 psi for 5 h. The reaction mixture was filtered through a celite pad and washed several times with methanol. The combined washings and filtrate were evaporated to dryness, affording, without further purification, a colorless oil 7d (R9=pentyl) (1.68 g, 80%); TLC: Rf=0.3 [Solvent system: DCM:hexanes:MeOH (6:5:1)]. MS (ESNEG): 284.5 [M−H]−.
[Compound]
Name
lactam
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hemiaminal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
7a
Quantity
9.47 g
Type
reactant
Reaction Step Eight
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
33 mL
Type
solvent
Reaction Step Eight
Quantity
4.21 mL
Type
reactant
Reaction Step Nine
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods III

Procedure details

NR2=Pyrrolidine (11f). The HCl salt of 11f was prepared by suspending the free base in EtOAc and adding 1.1 eq HCl/Et2O and stirring for 1 h. Filtration of the resulting solid led to a hygroscopic solid. Yield=72%; 1H NMR (CDCl3) δ 7.93 (d, 1H), 7.79 (d, 1H), 7.49 (t, 1H), 7.22 (d, 2H), 7.11 (d, 2H), 4.50 (m, 5H), 4.17 (s, 2H), 3.40 (m, 2H), 3.25 (m, 4H), 3.13 (m, 2H), 2.99 (m, 2H), 2.00 (m, 2H), 1.83 (m, 2H); MS (ES+=375.38). Anal Calcd. for C23H27ClN4O1 (4 H2O): C, 57.19; H, 7.30; N, 11.60. Found: C, 56.93; H, 7.46; N, 11.74.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
HCl Et2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

By a procedure analogous to that of Example 1 there are obtained, with the use of 2.9 g (0.041 mole) of pyrrolidine and 3.0 g (0.041 mole) of piperidine, instead of morpholine, crude 1-(2-benzoyl-4-chlorophenyl)- 5-[(1-pyrrolidinyl)-methyl]-1H-1,2,4-triazole-3-carboxylic acid methyl ester and crude 1-(2-benzoyl-4-chlorophenyl)-5-(piperidinomethyl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-benzoyl-4-chlorophenyl)- 5-[(1-pyrrolidinyl)-methyl]-1H-1,2,4-triazole-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-benzoyl-4-chlorophenyl)-5-(piperidinomethyl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

TFA (250 μL, 3.24 mmol) was added to a solution of carbamate J5a in DCE (1 mL) and the reaction was stirred at rt for 1.5 hr. The reaction was concentrated under a stream of nitrogen to provide a TFA salt of pyrrolidine J5b (45 mg). LC-MS retention time 2.928 min; m/z 525.32 (MH+). LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Phenomenex-Luna 10u C18 3.0×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 4 mL/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 4 min, a hold time of 1 min, and an analysis time of 5 min where solvent A was 5% MeOH/95% H2O/10 mM ammonium acetate and solvent B was 5% H2O/95% MeOH/10 mM ammonium acetate. MS data was determined using a Micromass Platform for LC in electrospray mode.
Name
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolidine
Reactant of Route 2
Pyrrolidine
Reactant of Route 3
Pyrrolidine
Reactant of Route 4
Pyrrolidine
Reactant of Route 5
Pyrrolidine
Reactant of Route 6
Pyrrolidine
Customer
Q & A

ANone: The molecular formula of pyrrolidine is C4H9N, and its molecular weight is 71.12 g/mol.

ANone: A variety of spectroscopic techniques are employed for characterizing this compound derivatives, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide valuable information about the structure and conformation of this compound derivatives. [, , , , , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify functional groups present in this compound derivatives, such as carbonyl groups in pyrrolidinones. [, , ]
  • Mass Spectrometry (MS): MS is useful for determining the molecular weight and fragmentation patterns of this compound derivatives, aiding in structure elucidation. []
  • X-ray Diffraction: Single-crystal X-ray diffraction provides precise information on the three-dimensional structure and conformation of this compound derivatives in the solid state. [, , ]

A: this compound derivatives, particularly those with chiral centers and bulky substituents, are widely employed as organocatalysts in asymmetric Michael additions. [, , ] These catalysts typically function by forming chiral enamines with aldehydes or ketones, enabling enantioselective addition reactions. The stereochemical outcome is influenced by steric and electronic factors within the catalyst structure.

A: The α-substituent plays a crucial role in determining the enantioselectivity of this compound-based organocatalysts. [] Bulky α-substituents, such as diphenylmethyl or diarylmethoxymethyl groups, can effectively shield one face of the enamine intermediate, favoring the formation of one enantiomer over the other.

A: Structural modifications to this compound derivatives significantly impact their biological activity and potency. [, , , ] For instance, the presence of specific substituents on the this compound ring can enhance their inhibitory activity toward enzymes like α-mannosidases.

A: The presence of an aromatic ring (e.g., benzyl, biphenyl, or thienyl) directly attached to the this compound ring is crucial for good inhibitory activity against α-mannosidases. [] Increasing the length of the carbon chain connecting the aromatic system to the this compound ring significantly reduces inhibitory activity.

A: While this compound and THF share similarities in molecular size and shape, their physical properties differ notably. [] this compound exhibits a higher boiling point and a distinct thermal anomaly in its specific heat curve compared to THF. These differences are attributed to the presence of a dipole moment in this compound and potential variations in hydrogen bonding.

A: Yes, certain Pseudomonas species can degrade this compound under both aerobic and denitrifying conditions. [] This bacterial degradation process highlights the potential for bioremediation of this compound-containing waste.

A: Are there studies on the solubility and viscosity of this compound derivatives in different solvents?

A: Yes, research has investigated the densities and viscosities of this compound derivatives, such as 1-(2-hydroxyethyl) this compound, in various solvents, including water and 3-amino-1-propanol, over a range of temperatures. [] These studies provide insights into the intermolecular interactions and potential applications of these mixtures.

A: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to investigate the mechanisms, stereoselectivity, and transition states involved in reactions of this compound derivatives, including asymmetric Michael additions. [] These computational studies provide valuable insights into the factors governing reactivity and selectivity.

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